5-Bromo-2-(4-methylphenyl)-4-phenylthiazole
Description
Properties
IUPAC Name |
5-bromo-2-(4-methylphenyl)-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNS/c1-11-7-9-13(10-8-11)16-18-14(15(17)19-16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSLQBSBGUTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde. For instance, 4-methylbenzaldehyde can react with thiourea in the presence of a brominating agent to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products Formed
Substitution: Various substituted thiazoles depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Coupling: Biaryl thiazoles.
Scientific Research Applications
Pharmacological Applications
1.1 Antidiabetic Properties
Research indicates that thiazole derivatives, including 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole, exhibit potential as inhibitors of fructose-1,6-bisphosphatase (FBPase). This inhibition can be beneficial in managing diabetes mellitus by improving glucose homeostasis and preventing complications associated with the disease, such as cardiomyopathy and neuropathy . The compound's cytoprotective effects also suggest its utility in treating ischemic conditions and inflammatory diseases .
1.2 Anticancer Activity
Thiazole derivatives have shown promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating selective cytotoxicity. In studies, certain thiazole derivatives exhibited IC50 values indicating strong activity against human lung adenocarcinoma cells and glioblastoma . The structure-activity relationship suggests that modifications to the thiazole ring can enhance anticancer efficacy .
Neuroprotective Effects
2.1 Alzheimer’s Disease
Compounds containing thiazole moieties have been investigated for their acetylcholinesterase inhibitory activity, which is crucial in the context of Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with the disease . Research on thiazole derivatives has indicated their potential as therapeutic agents for neurodegenerative disorders through their ability to inhibit acetylcholinesterase effectively .
Antimicrobial Activity
Thiazoles, including the compound , have demonstrated antibacterial properties against a range of pathogens. Studies have shown that certain thiazole derivatives possess significant antibacterial activity, making them candidates for developing new antimicrobial agents . The incorporation of different substituents on the thiazole ring can further enhance this activity.
Structure-Activity Relationship Studies
The efficacy of this compound can be influenced by structural modifications. Research has focused on understanding how different substitutions on the thiazole ring affect biological activity. For example, compounds with specific functional groups have shown improved selectivity and potency against cancer cell lines compared to their unsubstituted counterparts .
Data Table: Summary of Biological Activities
Case Study 1: Antidiabetic Applications
A study highlighted the role of thiazoles in managing diabetes-related complications by inhibiting FBPase activity. The results indicated a reduction in glucose levels and improvements in metabolic parameters in diabetic models treated with thiazole derivatives .
Case Study 2: Neuroprotective Effects
In vitro assays demonstrated that specific thiazole derivatives could significantly inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in neuronal cultures. This suggests potential therapeutic applications for Alzheimer's disease treatment .
Case Study 3: Anticancer Efficacy
A series of synthesized thiazoles were evaluated for their anticancer properties against various tumor cell lines. One derivative showed remarkable selectivity against human melanoma cells with an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aromatic groups can influence its binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4-phenylthiazole: Lacks the bromine atom at the 5th position.
5-Bromo-2-phenylthiazole: Lacks the 4-methylphenyl group at the 2nd position.
4-Phenylthiazole: Lacks both the bromine atom and the 4-methylphenyl group.
Uniqueness
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is unique due to the combination of the bromine atom, the 4-methylphenyl group, and the phenyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are a class of compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to synthesize the existing knowledge regarding the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound's structure features a thiazole ring substituted with a bromine atom and two phenyl groups. The presence of these substituents is significant as they can influence the compound's biological interactions and mechanisms of action.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1965304-85-1 |
| Molecular Formula | C17H14BrN3S |
| Molecular Weight | 368.27 g/mol |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazole derivatives, including those similar to this compound, demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at a concentration of 1 µg/mL . The mechanism may involve disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Thiazole compounds have also been evaluated for their anti-inflammatory properties. The bromine substituent in this compound may enhance its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models. In vitro studies have shown that similar thiazoles can modulate inflammatory responses in cell lines exposed to lipopolysaccharides (LPS) .
Anticancer Activity
The anticancer potential of thiazole derivatives is notable, with studies indicating that they can induce apoptosis in cancer cells. For instance, certain thiazoles have been shown to interact with Bcl-2 proteins, leading to reduced cell viability in cancerous cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole ring can significantly enhance cytotoxicity against various cancer types.
Case Study 1: Antibacterial Screening
In a systematic screening of thiazole derivatives for antibacterial activity, compounds including this compound were evaluated against common bacterial strains. The results indicated a dose-dependent response, with some derivatives exhibiting MIC values comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on thiazole scaffolds.
Case Study 2: Anti-inflammatory Mechanisms
A study investigated the anti-inflammatory effects of thiazoles in an LPS-induced inflammation model using macrophages. The results showed that certain derivatives could significantly reduce TNF-alpha and IL-6 levels, suggesting that this compound might share similar pathways in modulating inflammatory responses .
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole?
The synthesis typically involves cyclization reactions using α-bromoacetophenone derivatives and thiourea in anhydrous ethanol under reflux conditions. Key variables include solvent choice (e.g., ethanol for polarity), temperature (80–100°C), and reaction time (4–6 hours). Post-reaction purification via recrystallization or column chromatography is critical for achieving >70% yield. Optimization studies suggest that introducing electron-withdrawing groups on the phenyl ring enhances cyclization efficiency .
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- 1H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 2.5 ppm (methyl group), and δ 6.8–7.0 ppm (thiazole protons).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~341 [M+]) confirm molecular weight.
- Melting Point : Typically 180–185°C, with deviations indicating impurities.
- Elemental Analysis : C, H, N, and S percentages must align with theoretical values (e.g., C: 59.3%, H: 3.5%, N: 4.1%) .
Q. What are the primary biological activities reported for this compound?
The compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~12.5 µg/mL) and antiproliferative effects in cancer cell lines (e.g., IC₅₀ ~25 µM in MCF-7). Mechanistic studies suggest thiazole-mediated inhibition of tubulin polymerization or kinase pathways. In vitro assays using MTT or resazurin reduction are standard .
Advanced Research Questions
Q. What reaction mechanisms govern the bromine atom’s reactivity in this compound?
The bromine at the 5-position acts as a leaving group in nucleophilic aromatic substitution (NAS) or participates in cross-coupling reactions (e.g., Suzuki-Miyaura). DFT calculations indicate that the electron-deficient thiazole ring lowers the activation energy for NAS. For example, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis achieves >80% yield in toluene at 110°C .
Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?
Quantum mechanical calculations (e.g., Gaussian09) predict electrophilic regions for covalent binding, while molecular docking (AutoDock Vina) identifies potential protein targets (e.g., EGFR kinase). Machine learning models trained on existing thiazole datasets can prioritize substituents (e.g., nitro or methoxy groups) for synthesis .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Yield optimization strategies include:
- Catalyst Systems : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered reactions.
- Solvent Effects : DMF improves solubility of polar intermediates.
- Ligand Design : Bulky ligands (e.g., SPhos) reduce side reactions.
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
Methyl groups at the 4-phenyl position enhance metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduce solubility. Introducing hydrophilic groups (e.g., -OH or -COOH) at the 2-position improves aqueous solubility (LogP reduction from 3.8 to 2.1) while maintaining target affinity. In vivo studies in rodents show 60% oral bioavailability for carboxylated derivatives .
Methodological Considerations
- Safety Handling : Wear nitrile gloves and goggles; compound causes skin/eye irritation (GHS Category 2). Store in amber vials at 4°C .
- Data Contradictions : Conflicting bioactivity results (e.g., IC₅₀ variability in cancer cells) may arise from assay conditions (e.g., serum concentration, incubation time). Always include positive controls (e.g., doxorubicin) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
